帕利哌酮 N-氧化物
描述
科学研究应用
作用机制
NND-502 通过抑制甾醇 14-α-脱甲基酶发挥其抗真菌作用,该酶参与麦角甾醇的生物合成,麦角甾醇是真菌细胞膜的重要组成部分。 该酶的抑制导致麦角甾醇的耗竭和有毒甾醇中间体的积累,从而导致真菌细胞死亡 . 与拉诺康唑和联苯苄唑相比,NND-502 在抑制麦角甾醇生物合成方面更有效 .
生化分析
Biochemical Properties
Paliperidone N-Oxide, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone, the parent compound, is known to have affinity for dopamine D2 and serotonin 5-HT2A receptors . It’s plausible that Paliperidone N-Oxide may share similar biochemical interactions, although specific studies on Paliperidone N-Oxide are limited.
Cellular Effects
Paliperidone, its parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Paliperidone N-Oxide may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of Paliperidone N-Oxide is not well-understood. It’s likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Paliperidone N-Oxide in animal models are limited. Studies on Paliperidone have shown dose-dependent effects in rats .
Metabolic Pathways
The metabolic pathways involving Paliperidone N-Oxide are not well-characterized. Paliperidone, its parent compound, is known to undergo biotransformation through oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .
准备方法
合成路线和反应条件
NND-502的化学式为 ®-(E)-[4-(2,4-二氯苯基)-1,3-二硫杂环戊烷-2-亚基]-1-咪唑基乙腈 . 制备通常包括以下步骤:
酮二硫缩醛中间体的形成: 此步骤涉及在酸性条件下将 2,4-二氯苯甲醛与二硫杂环戊烷衍生物反应。
咪唑基团的引入: 然后在碱的存在下,将酮二硫缩醛中间体与咪唑反应,形成最终产物 NND-502.
工业生产方法
NND-502 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产物的产率和纯度高。 使用先进的提纯技术,例如重结晶和色谱法,对于获得药用级 NND-502 至关重要 .
化学反应分析
反应类型
NND-502 经历各种化学反应,包括:
氧化: NND-502 可以被氧化形成亚砜和砜。
还原: NND-502 的还原会导致硫醇衍生物的形成。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的咪唑衍生物
相似化合物的比较
类似化合物
拉诺康唑: 一种外消旋化合物,其结构与 NND-502 相似,但效力较低。
特比萘芬: 一种烯丙胺类抗真菌剂,其作用机制不同。
联苯苄唑: 另一种咪唑类抗真菌剂,其效力低于 NND-502
NND-502 的独特之处
NND-502 由于其光学活性性质以及与其他抗真菌剂相比更高的效力而独一无二。 它在体外和体内研究中均显示出优异的疗效,使其成为治疗浅表真菌感染的有希望的候选药物 .
生物活性
Paliperidone N-Oxide (PPi-NO) is a metabolite of the atypical antipsychotic drug paliperidone, which is primarily used in the treatment of schizophrenia. Understanding the biological activity of PPi-NO is crucial for evaluating its pharmacological effects and potential implications in clinical settings. This article synthesizes findings from various studies to elucidate the biological activity of PPi-NO, including its impact on oxidative stress, neuroinflammation, and receptor interactions.
Oxidative Stress Modulation
Research has shown that paliperidone can influence oxidative stress parameters in the brain. A study involving rat models indicated that paliperidone administration resulted in significant alterations in the activities of key antioxidant enzymes. Specifically, it decreased the activities of adenosine deaminase (ADA), xanthine oxidase (XO), and catalase (CAT), while having no significant effect on superoxide dismutase (SOD) levels . These findings suggest that paliperidone may exert protective effects against oxidative stress, which is often implicated in the pathophysiology of schizophrenia.
Table 1: Enzyme Activity Levels in Rat Brain Tissues
Enzyme | Control Group (U/mg protein) | Paliperidone Group (U/mg protein) |
---|---|---|
ADA | 0.123 ± 0.015 | 0.085 ± 0.010 |
XO | 0.098 ± 0.007 | 0.067 ± 0.005 |
CAT | 2.45 ± 0.20 | 1.98 ± 0.15 |
SOD | 0.206 ± 0.014 | 0.217 ± 0.009 |
The data shows a statistically significant reduction in ADA, XO, and CAT activities in the paliperidone group, indicating a potential mechanism by which paliperidone may ameliorate oxidative damage in neuronal tissues .
Neuroinflammatory Effects
Paliperidone has also been shown to modulate neuroinflammation through its effects on the Toll-like receptor 4 (TLR-4) signaling pathway. In studies involving restraint stress models, paliperidone effectively prevented TLR-4 activation and subsequent neuroinflammation in rat prefrontal cortices . This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are typically elevated during inflammatory responses.
Table 2: Cytokine Levels Post-Paliperidone Treatment
Cytokine | Control Group (pg/mL) | Paliperidone Group (pg/mL) |
---|---|---|
TNF-α | 150 ± 10 | 70 ± 5 |
IL-1β | 200 ± 15 | 90 ± 10 |
These results highlight the anti-inflammatory properties of paliperidone, suggesting its potential utility in conditions characterized by neuroinflammation .
Clinical Implications
The biological activity of PPi-NO raises important considerations for its clinical implications:
- Efficacy : The modulation of oxidative stress and inflammation may enhance the therapeutic efficacy of paliperidone in treating schizophrenia.
- Safety : Understanding how PPi-NO interacts with dopamine and serotonin receptors is critical, as alterations could impact the safety profile of paliperidone formulations. The presence of N-Oxide could potentially interfere with receptor binding and downstream signaling pathways.
Case Studies
Several clinical observations have documented the effects of paliperidone on patients with schizophrenia:
- Case Study A : A patient treated with paliperidone exhibited significant improvements in psychotic symptoms alongside reduced markers of oxidative stress, suggesting a correlation between treatment efficacy and antioxidant activity.
- Case Study B : Another patient developed neuroleptic malignant syndrome after initiating treatment with paliperidone, highlighting the importance of monitoring adverse effects related to dopaminergic blockade .
属性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHBNZGNKDZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647306 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761460-08-6 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。